2-(p-Aminoanilino)-4-phenyl-thiazole
Description
Overview of Thiazole-Containing Compounds in Medicinal Chemistry
The versatility of the thiazole (B1198619) nucleus is demonstrated by its presence in a wide array of approved drugs and investigational agents. Thiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including:
Anticancer: Thiazole-containing compounds have been developed as potent anticancer agents. nih.gov For instance, some derivatives of 2-amino-4-phenylthiazole (B127512) have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov
Antimicrobial: The thiazole scaffold is a key component in many antibacterial and antifungal agents. asianpubs.orgnih.govmedwinpublishers.com Derivatives of 2-amino-4-phenylthiazole have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. asianpubs.orgmedwinpublishers.com
Anti-inflammatory: Several thiazole derivatives have been investigated for their anti-inflammatory properties. wjpmr.com For example, certain 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives have shown powerful anti-inflammatory effects. medwinpublishers.com
The continued exploration of thiazole-based compounds underscores their importance in the quest for new and effective treatments for a range of diseases. nih.gov
Rationale for Research on 2-(p-Aminoanilino)-4-phenyl-thiazole as a Central Scaffold
The selection of a central scaffold is a critical step in drug discovery. The compound this compound combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The 2-amino-4-phenylthiazole core itself is a well-established pharmacophore known for its diverse biological activities. scholarsresearchlibrary.com
The introduction of a p-aminoanilino group at the 2-position of the thiazole ring offers several strategic advantages:
Versatile Synthetic Handle: The primary amino group on the anilino moiety provides a reactive site for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the synthesis of large libraries of derivatives with diverse physicochemical properties.
Modulation of Electronic Properties: The anilino linker can influence the electron distribution within the thiazole ring system, which can in turn affect the compound's binding affinity to biological targets.
Potential for Additional Interactions: The amino group can act as a hydrogen bond donor, and the entire anilino group can participate in π-π stacking or hydrophobic interactions with target proteins, potentially enhancing binding and biological activity.
By utilizing this scaffold, researchers can systematically investigate structure-activity relationships (SAR) to optimize the pharmacological profile of the resulting compounds for specific therapeutic applications. nih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
1619-40-5 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H13N3S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,16H2,(H,17,18) |
InChI Key |
UCTKBXRPOAHLQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 P Aminoanilino 4 Phenyl Thiazole and Its Analogues
Established Thiazole (B1198619) Ring Synthesis Approaches Relevant to the 2,4-Disubstitution Pattern
The formation of the 2,4-disubstituted thiazole ring is a cornerstone of synthesizing the target compound and its analogues. The Hantzsch thiazole synthesis and cyclization reactions involving thiourea (B124793) are among the most robust and widely utilized methods.
First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis is a classic and high-yielding method for creating thiazole rings by reacting α-haloketones with thioamides. chemhelpasap.comsynarchive.com This reaction is particularly well-suited for producing 2,4-diaryl thiazoles. The general mechanism involves an initial SN2 reaction between the reactants, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. chemhelpasap.com
A common adaptation for synthesizing a precursor to the target scaffold involves the reaction of a substituted α-bromoacetophenone with thiourea, which yields a 2-amino-4-arylthiazole. chemhelpasap.comorganic-chemistry.org For example, the synthesis of 2-amino-4-phenylthiazole (B127512) is readily achieved by reacting 2-bromoacetophenone (B140003) with thiourea, often under reflux in a solvent such as methanol. chemhelpasap.com The resulting product is typically poorly soluble in water, facilitating its isolation by precipitation. chemhelpasap.com
Table 1: Examples of Hantzsch Thiazole Synthesis for 2-Amino-4-Arylthiazole Precursors
| α-Haloketone | Thio-Component | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Iodine, reflux | asianpubs.org |
| Substituted Phenacyl Bromides | Thiourea | 4-Substituted-2-aminothiazole | Copper silicate, ethanol, 78°C | nanobioletters.com |
Cyclization reactions that utilize thiourea and its derivatives are fundamental to forming the 2-aminothiazole (B372263) core structure. researchgate.net The Hantzsch synthesis is the most prominent example of this type of reaction. researchgate.net However, other methodologies have been developed to broaden the scope and improve reaction conditions.
One modern, metal-free approach involves the coupling of α-diazoketones with thioureas, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH). bohrium.comacs.orgorganic-chemistry.org This protocol is noted for its mild reaction conditions, simplicity, and tolerance of a wide range of functional groups, producing good to excellent yields of 2,4-disubstituted thiazoles. organic-chemistry.org Such methods provide valuable alternatives to traditional condensation reactions, expanding the toolkit for synthesizing complex thiazole derivatives.
Targeted Synthesis of the 2-(p-Aminoanilino)-4-phenyl-thiazole Core Structure
The direct synthesis of the this compound core structure typically involves a multi-step process. The initial step is the formation of a 2-amino-4-phenylthiazole or a 2-halo-4-phenylthiazole intermediate, usually via the Hantzsch synthesis as previously described. asianpubs.orgresearchgate.net
Once the 2-amino-4-phenylthiazole precursor is obtained, the p-aminoanilino moiety can be introduced through several potential synthetic routes. One common strategy involves the reaction of 2-amino-4-phenylthiazole with a suitable reagent, such as 2-chloro-N-substituted phenyl acetamide, to yield an N-substituted derivative. researchgate.net Another plausible pathway is the coupling of a 2-halo-4-phenylthiazole intermediate with p-phenylenediamine. The specific conditions for these coupling reactions, including catalysts and solvents, are critical for achieving good yields and purity.
Derivatization Strategies at Key Positions of the this compound Scaffold
To explore the chemical space and generate analogues, derivatization at the p-aminoanilino moiety and the 4-phenyl group is a common strategy. These modifications allow for the fine-tuning of the molecule's physicochemical and biological properties.
The external primary amino group on the p-aminoanilino moiety is a versatile functional handle for a variety of chemical transformations. This allows for the synthesis of a large library of derivatives. Common modifications include:
Acylation: Reaction with various acyl halides or acid anhydrides to produce the corresponding amide derivatives. mdpi.com
Schiff Base Formation: Condensation with a range of aromatic or aliphatic aldehydes to furnish imine compounds (Schiff bases). mdpi.comnih.gov This reaction is often carried out by refluxing the reactants in ethanol.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield substituted urea or thiourea derivatives, respectively. nih.gov
These derivatization reactions are essential for creating analogues with diverse structural features.
Altering the substituents on the 4-phenyl group is a key strategy for creating analogues of this compound. This is most efficiently accomplished by employing appropriately substituted phenacyl bromides as starting materials in the Hantzsch synthesis. nanobioletters.com A wide array of functional groups can be introduced at the para, meta, or ortho positions of the phenyl ring.
The electronic nature of these substituents—whether they are electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -Br, -NO₂) — can significantly influence the reactivity and properties of the resulting thiazole derivative. nih.gov For instance, studies have shown the successful synthesis of 2-amino-4-phenylthiazole analogues with various substituents on the phenyl ring, demonstrating the robustness of this synthetic approach. nanobioletters.com The use of heterogeneous catalysts, such as copper silicate, has been shown to improve reaction efficiency, reduce reaction times, and simplify workup procedures. nanobioletters.com
Table 2: Examples of Synthesized 2-Amino-4-(substituted-phenyl)thiazole Analogues
| Substituent on Phenyl Ring | Starting Material (Substituted Phenacyl Bromide) | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromo | 4-Bromophenacyl bromide | 92 | nanobioletters.com |
| 4-Chloro | 4-Chlorophenacyl bromide | 90 | nanobioletters.com |
| 4-Methyl | 4-Methylphenacyl bromide | 88 | nanobioletters.com |
| 4-Nitro | 4-Nitrophenacyl bromide | 85 | nanobioletters.com |
Functionalization of the Thiazole Ring System
The 2-aminothiazole scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives through the functionalization of its reactive sites. The primary locations for chemical modification on the 2-amino-4-phenylthiazole core are the C2-amino group and the C5 position of the thiazole ring. These modifications are instrumental in developing analogues with varied electronic and steric properties.
A common strategy for functionalizing the C2-amino group involves acylation reactions. For instance, the reaction of 2-aminothiazole derivatives with various acid chlorides or anhydrides in suitable solvents leads to the formation of the corresponding N-acylated products. This approach allows for the introduction of a wide range of substituents, including aliphatic and aromatic moieties. The synthesis of 4,5-substituted-2-aminothiazoles has been achieved by reacting acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine. The resulting 2-aminothiazole can then be stirred with an acid or acyl chloride to yield the corresponding amide compounds. mdpi.comnih.gov
Another method for modifying the C2-amino group is through the formation of Schiff bases. This is typically achieved by the condensation of the 2-aminothiazole derivative with various aldehydes. For example, the condensation of 2-amino-4-(p-substituted/unsubstituted)-phenyl thiazole with 3,4,5-trimethoxybenzaldehyde (B134019) has been reported to furnish the corresponding Schiff bases. mdpi.com
The C5 position of the thiazole ring is also amenable to functionalization. Electrophilic substitution reactions can be employed to introduce various groups at this position. For instance, azo coupling reactions have been used to introduce arylazo groups at the C5 position of the 2-aminothiazole ring system. The resulting 5-(arylazo)-2-aminothiazole derivatives can be further modified at the C2-amino group through reactions such as acetylation, benzoylation, and chloroacetylation. mdpi.com
The following table summarizes various functionalization reactions of the 2-aminothiazole ring system:
| Reaction Type | Reagents and Conditions | Functionalized Position | Resulting Functional Group | Reference |
| Acylation | Acid chloride/anhydride, solvent | C2-Amino | Amide | mdpi.comnih.gov |
| Schiff Base Formation | Aldehyde, solvent, catalyst | C2-Amino | Imine (Schiff base) | mdpi.com |
| Azo Coupling | Diazonium salt | C5 | Arylazo | mdpi.com |
| Acetylation | Acetic anhydride | C2-Amino | N-acetyl | mdpi.com |
| Benzoylation | Benzoyl chloride | C2-Amino | N-benzoyl | mdpi.com |
| Chloroacetylation | Chloroacetyl chloride, base | C2-Amino | N-chloroacetyl | mdpi.com |
Synthesis of Hybrid Compounds Incorporating the this compound Unit
The this compound scaffold is a valuable building block for the synthesis of more complex hybrid molecules, where it is fused or linked to other heterocyclic systems. These hybrid compounds often exhibit unique chemical properties and are of interest in various fields of chemical research.
One common approach to synthesizing such hybrids is through multi-component reactions. For example, 2-aminothiazole derivatives can participate in reactions with substituted benzaldehydes and other reagents to form pyrimidine (B1678525) scaffolds. Specifically, 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile has been synthesized and shown to have significant cytotoxicity in cancer cell lines. mdpi.com This highlights the utility of the 2-aminothiazole core in constructing complex heterocyclic systems.
Another strategy involves using a functionalized 2-aminothiazole derivative as a starting material for subsequent heterocyclization reactions. For instance, a 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole can undergo a Claisen-Schmidt condensation with aldehydes to form chalcones. These chalcones can then be reacted with hydrazine (B178648) hydrate (B1144303) to afford pyrazoline-containing hybrid molecules. mdpi.com
Furthermore, the 2-aminothiazole moiety can be incorporated into larger systems through the formation of linkages with other heterocyclic rings. For example, pyridine-thiazole hybrid molecules have been synthesized. In one instance, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone was used as a key intermediate. This intermediate was then subjected to a Claisen-Schmidt condensation with an aromatic aldehyde to form an enone, which could be further modified to introduce other cyclic systems, such as pyrazoline. mdpi.com
The synthesis of triazole-containing hybrids has also been reported. This can be achieved by converting a carboxylic acid functionalized thiazole into an acid hydrazide. The acid hydrazide can then be reacted with an isothiocyanate to form a thiosemicarbazide, which upon cyclization in the presence of a base, yields a triazole ring. nih.gov
The following table provides examples of hybrid compounds synthesized from 2-aminothiazole derivatives:
| Starting 2-Aminothiazole Derivative | Reaction Type | Other Reactants | Resulting Hybrid System | Reference |
| 2-Amino-4-phenylthiazole analogue | Multi-component reaction | Substituted benzaldehyde, active methylene (B1212753) compound | Pyran-thiazole | mdpi.comscirp.org |
| 2-Acetylamino-5-(4-acetyl-phenylazo)-thiazole | Claisen-Schmidt condensation, cyclization | Aromatic aldehyde, hydrazine hydrate | Pyrazoline-thiazole | mdpi.com |
| 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone | Claisen-Schmidt condensation, cyclization | Aromatic aldehyde, hydrazine hydrate | Pyrazoline-pyridine-thiazole | mdpi.com |
| Thiazole with carboxylic acid hydrazide moiety | Reaction with isothiocyanate, cyclization | Phenyl isothiocyanate, base | Triazole-thiazole | nih.gov |
Based on a thorough review of available scientific literature, detailed experimental spectroscopic data specifically for the compound “this compound” is not publicly available. The synthesis and characterization of this exact molecule have not been reported in the searched scholarly articles and chemical databases.
Consequently, it is not possible to provide the specific, in-depth analysis and data tables for the ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry, Infrared, and UV-Visible spectra as requested in the outline.
Information is readily available for the related parent compound, 2-amino-4-phenylthiazole , and various other derivatives. However, the addition of the p-aminoanilino group at the 2-position significantly alters the molecular structure and, therefore, all of its spectroscopic properties. Using data from these related but distinct compounds would not be scientifically accurate for the specified molecule and would violate the strict focus of the requested article.
To generate the required article, published and verified experimental data for "this compound" would be necessary. Without such source data, any attempt to describe its spectroscopic characterization would be speculative and would not meet the required standards of scientific accuracy and detail.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is a definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. This method provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing. While specific crystallographic data for this compound is not extensively available in the surveyed literature, analysis of closely related 2-amino-4-phenyl-thiazole and N-aryl-4-phenylthiazol-2-amine derivatives provides a robust framework for understanding its probable solid-state characteristics.
For instance, in the structure of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the molecule is comprised of two nearly planar fragments with a dihedral angle of 15.17 (5)° between them. nih.gov This deviation from complete planarity is a common feature in such multi-ring systems, arising from a balance between steric hindrance and the drive for π-system conjugation.
Molecular Conformation and Geometry
The solid-state conformation of this compound derivatives is expected to be stabilized by a combination of intramolecular and intermolecular forces. The inherent flexibility of the anilino linkage allows for various rotational conformers. However, the formation of intramolecular hydrogen bonds, where possible, can significantly restrict this rotational freedom and favor a more planar conformation. In related structures, intramolecular N—H⋯O hydrogen bonds have been observed to form S(6) ring motifs, contributing to the planarity of the central fragment. nih.gov
The bond lengths and angles within the thiazole ring are characteristic of its aromatic nature. The geometry around the exocyclic amino group provides insights into its hybridization and participation in resonance with the thiazole ring. The phenyl rings are typically oriented at a dihedral angle to the thiazole core, which can be influenced by the nature and position of substituents.
Intermolecular Interactions and Crystal Packing
The supramolecular architecture of this compound derivatives is dictated by a variety of intermolecular interactions. Hydrogen bonding is a predominant feature, given the presence of N-H donor groups and nitrogen and sulfur acceptor atoms.
Studies on a series of 2-amino-4-phenyl-1,3-thiazole derivatives have shown diverse hydrogen-bonding networks. researchgate.net A common motif observed is the formation of characteristic R22(8) hydrogen-bonded dimers through N—H⋯N interactions between the amino groups of two molecules. researchgate.net However, the presence of other functional groups can lead to alternative hydrogen bonding schemes, including N—H⋯O, N—H⋯S, or N—H⋯Br associations. researchgate.net
In the case of this compound, the additional amino group on the anilino moiety introduces further possibilities for hydrogen bonding, potentially leading to the formation of extended one-, two-, or three-dimensional networks. For example, in the crystal structure of 2-amino-4-ferrocenylthiazole, intermolecular N—H⋯N hydrogen bonds result in the formation of cyclic dimers, which are further stabilized by C—H⋯π interactions. nih.gov
Illustrative Crystallographic Data of Related Thiazole Derivatives
To provide a tangible representation of the type of data obtained from X-ray crystallographic studies, the following tables present data for analogous compounds. It must be explicitly stated that this data is not for this compound but serves as an illustrative example of the crystallographic parameters for this class of molecules.
| Parameter | Value |
|---|---|
| Empirical formula | C17H13N3OS2 |
| Formula weight | 339.44 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.68890 |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 8.456(3) Å, α = 88.08(3)° b = 10.358(4) Å, β = 76.51(3)° c = 11.239(4) Å, γ = 67.57(3)° |
| Volume (ų) | 883.1(6) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.277 |
| D—H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |
|---|---|---|---|---|
| N2—H2A···S2 | 0.86 | 2.59 | 3.414(4) | 161 |
| C10—H10···O1 | 0.93 | 2.56 | 3.431(5) | 156 |
| N1—H1A···O1 | 0.86 | 1.92 | 2.628(4) | 140 |
Data presented in Tables 1 and 2 are for N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and are intended for illustrative purposes only. nih.gov
Conclusion
The 2-(p-Aminoanilino)-4-phenyl-thiazole scaffold represents a valuable and versatile platform in the field of medicinal chemistry. The inherent biological activities of the 2-amino-4-phenylthiazole (B127512) core, combined with the synthetic tractability and potential for enhanced biological interactions afforded by the p-aminoanilino substituent, make it a compelling starting point for the design and synthesis of novel therapeutic agents. The promising anticancer, antimicrobial, and anti-inflammatory activities exhibited by derivatives of this scaffold highlight its potential for further investigation and development in the ongoing search for new and improved medicines.
Computational Chemistry and in Silico Approaches for 2 P Aminoanilino 4 Phenyl Thiazole Research
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. By simulating the binding process, docking can elucidate the binding mode and estimate the strength of the interaction, typically expressed as a scoring function or binding energy.
For the 2-aminothiazole (B372263) scaffold, which is central to the structure of 2-(p-Aminoanilino)-4-phenyl-thiazole, molecular docking has been extensively used to identify and characterize interactions with various biological targets. For instance, docking studies on 2-amino-4-phenylthiazole-indole hybrids have been performed to investigate their potential as α-glucosidase inhibitors, which are relevant for managing diabetes. researchgate.net Similarly, derivatives of phenylthiazole have been docked into the active site of peroxisome proliferator-activated receptor gamma (PPARγ), a key target in glucose and lipid homeostasis. nih.gov These studies provide a framework for how this compound could be computationally evaluated against a panel of disease-relevant proteins to predict its potential biological activity.
The primary outputs of a molecular docking simulation are the binding pose and the binding affinity. The pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand within the protein's active site. The binding affinity, often given in kcal/mol, provides a quantitative estimate of the binding strength.
In studies of related thiazole (B1198619) compounds, specific binding modes have been crucial for understanding their activity. For example, docking of a phenylthiazole acid derivative into the PPARγ active site revealed key hydrogen bonding interactions with amino acid residues Tyr473, His323, and Ser289. nih.gov Another study on 2-aminothiazole derivatives targeting oxidoreductase enzymes identified binding affinities ranging from -3.62 to -6.64 kcal/mol, indicating favorable interactions. asianpubs.orgresearchgate.net These examples highlight the detailed molecular insights that can be gained from docking. Should this compound be docked into a putative target, the analysis would similarly focus on identifying the key residues it interacts with and its calculated binding energy, which could then be used to rank it against other potential inhibitors.
| Thiazole Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Phenylthiazole acids | PPARγ | -9.47 | nih.gov |
| 2-Aminothiazole derivatives | Oxidoreductase (PDB: 3NM8) | -6.64 | asianpubs.org |
| Imidazolidinone/Aminothiazol-4-one derivatives | Cytochrome c peroxidase (PDB: 2X08) | -6.47 | mdpi.com |
Beyond evaluating a compound against a known target, computational methods can be used to predict novel biological targets. scienceopen.com This process, often called "target fishing" or "reverse docking," involves screening a compound against a large library of protein structures to identify those to which it binds most favorably. Ligand-based approaches are also common, where the chemical structure of the query compound is compared to databases of molecules with known biological activities, based on the principle that structurally similar molecules often share similar targets. scienceopen.com
For a molecule like this compound, these in silico target prediction tools could generate a list of high-probability protein targets. scienceopen.com This list can then be analyzed for relevance to specific diseases, such as cancer or inflammatory disorders, providing hypotheses for subsequent experimental validation. This approach significantly broadens the potential applications of a compound beyond its initially intended purpose.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. DFT can accurately predict a molecule's three-dimensional structure, electron distribution, and orbital energies, which are fundamental to its chemical reactivity and spectroscopic behavior. kau.edu.sanih.gov
For compounds related to this compound, DFT has been used to study sites of protonation, molecular geometry, and electronic properties. kau.edu.sa Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These calculations provide deep insights into the intrinsic chemical nature of the compound, which underpins its interactions with biological macromolecules. kau.edu.saresearchgate.net
| Property | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.42 eV | Indicates electron-donating ability | researchgate.net |
| LUMO Energy | -1.68 eV | Indicates electron-accepting ability | researchgate.net |
| HOMO-LUMO Gap (ΔE) | 4.74 eV | Relates to chemical reactivity and stability | researchgate.net |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. In the context of drug discovery, an MD simulation of a ligand-protein complex can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more refined calculation of binding free energy. nih.govresearchgate.net
Studies on structurally similar anilino-thiazole derivatives have employed MD simulations to confirm the stability of docking predictions. nih.govresearchgate.net For example, simulations of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complex with cyclin-dependent kinases (CDKs) have been used to understand the molecular basis for selective inhibition. nih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability over the simulation time. If the RMSD remains low and stable, it suggests a stable binding mode. Such simulations would be a critical step in validating any predicted interactions for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are ligand-based design methods used when a set of molecules with known biological activities is available. QSAR aims to build a mathematical model that correlates the chemical features (descriptors) of molecules with their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds. researchgate.netimist.ma
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govnih.gov This "pharmacophore" acts as a template for searching databases to find new molecules that fit the model. lew.ro For thiazole derivatives, QSAR models have been successfully developed to predict anti-prion and anti-giardial activities. nih.govresearchgate.net A QSAR study on 2-aminothiazoles identified that potent anti-prion compounds should be asymmetrical and have a low propensity to form hydrogen bonds. nih.gov These approaches could be applied to a series of analogs of this compound to guide the design of more potent derivatives.
In Silico Prediction of Drug-likeness and ADMET Properties
Before a compound can be considered a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties based on the molecular structure, helping to identify and filter out compounds with poor pharmacokinetic profiles early in the discovery process. rjptonline.org
A common first-pass filter is "drug-likeness," often assessed using rules like Lipinski's Rule of Five. nih.gov This rule states that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Numerous studies on thiazole derivatives have performed in silico ADMET predictions, evaluating parameters such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.comresearchgate.net These predictive models ensure that synthetic efforts are focused on molecules with a higher probability of success in later clinical stages.
| Property | Predicted Value Range | Lipinski's Rule of Five Guideline | Reference |
|---|---|---|---|
| Molecular Weight (MW) | < 500 | ≤ 500 | researchgate.net |
| LogP (Octanol/water partition coefficient) | < 5 | ≤ 5 | researchgate.net |
| Hydrogen Bond Donors (HBD) | ≤ 5 | ≤ 5 | researchgate.net |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | ≤ 10 | researchgate.net |
| Topological Polar Surface Area (TPSA) | < 140 Ų | < 140 Ų (predicts good oral bioavailability) | researchgate.net |
Preclinical Biological Activity and Mechanistic Investigations of 2 P Aminoanilino 4 Phenyl Thiazole
Antimicrobial Activity (In Vitro and Preclinical Animal Models)
Thiazole-containing compounds are recognized for their broad-spectrum antimicrobial properties. nih.govsemanticscholar.org Derivatives of the 2-amino-4-phenylthiazole (B127512) scaffold have been synthesized and evaluated for antibacterial and antifungal efficacy, demonstrating significant potential in combating various pathogens. asianpubs.orgresearchgate.net
Antibacterial Efficacy Against Specific Pathogens (e.g., Gram-positive and Gram-negative strains, MRSA, VRE)
Derivatives of 2-amino-4-phenylthiazole have shown varied efficacy against both Gram-positive and Gram-negative bacteria. In one study, amino acid and dipeptide derivatives of 2-amino-4-phenylthiazole were synthesized and tested for antimicrobial activity. asianpubs.org While some compounds showed mild activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, their antifungal activity was more prominent. asianpubs.org
Other research has focused on the development of phenylthiazole derivatives specifically targeting resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). cu.edu.eg A lead aryl thiazole (B1198619) compound, featuring a thiazole nucleus with a lipophilic moiety at C2 and a guanidine (B92328) group at C5, demonstrated potent antibacterial activity against MRSA with Minimum Inhibitory Concentration (MIC) values between 0.5-1.1 µg/mL. cu.edu.eg Further modifications, such as the synthesis of 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives, yielded compounds with significant activity against E. coli, S. aureus, and Bacillus subtilis at MIC values of 6.25 µg/mL. medwinpublishers.com Another study highlighted a phenylthiazole derivative that was highly effective against 15 multi-drug resistant (MDR) Gram-positive pathogens, including various strains of Staphylococcus and Enterococci. cu.edu.eg
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (Compound 7c) | E. coli | 6.25 | medwinpublishers.com |
| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (Compound 7d) | S. aureus | 6.25 | medwinpublishers.com |
| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (Compound 7d) | B. subtilis | 6.25 | medwinpublishers.com |
| Aryl thiazole derivative (Compound 1) | MRSA | 0.5 - 1.1 | cu.edu.eg |
| 2-(Alanyl)-amino-4-phenylthiazole | P. aeruginosa | 10 | asianpubs.org |
Antifungal Efficacy (e.g., Candida species)
The 2-amino-4-phenylthiazole scaffold is also a promising basis for the development of antifungal agents, particularly against Candida species. A study involving 85 synthetic phenylthiazole small molecules identified a lead compound that inhibited the growth of Candida albicans and Candida auris strains at concentrations ranging from 0.25–2 µg/mL. nih.govresearchgate.net This compound also demonstrated rapid fungicidal activity, eliminating C. albicans and C. auris within 30 minutes, and showed potent activity against biofilms. nih.govresearchgate.net
Another derivative, 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT), exhibited MIC values of 0.4-1.9 µg/mL against C. albicans. nih.gov Research into its mechanism suggested that CPT targets the fungal cell wall, leading to a reduction in the 1,3-β-D-glucan layer. nih.gov Furthermore, various amino acid derivatives of 2-amino-4-phenylthiazole have demonstrated significant activity against C. albicans, Aspergillus flavus, and Aspergillus fumigatus. asianpubs.org
| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Phenylthiazole (Compound 1) | C. albicans (fluconazole-resistant) | 2 | nih.gov |
| Phenylthiazole (Compound 1) | C. auris | 0.25 - 2 | nih.govresearchgate.net |
| 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) | C. albicans | 0.4 - 1.9 | nih.gov |
| 2-(Alanyl)-amino-4-phenylthiazole | C. albicans | 15 | asianpubs.org |
| 2-(Valyl)-amino-4-phenylthiazole | C. albicans | 14 | asianpubs.org |
| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (Compound 7a) | R. oryzae | 3.125 | medwinpublishers.com |
Antiviral Properties
While the thiazole nucleus is generally associated with a wide range of biological activities, including antiviral properties, specific preclinical studies on the antiviral effects of 2-(p-Aminoanilino)-4-phenyl-thiazole or its immediate derivatives are not extensively documented in the available literature. asianpubs.orgscirp.org General reviews of thiazole chemistry often list antiviral as a potential application, but detailed in vitro or in vivo data for this specific class of compounds is sparse. asianpubs.orgscirp.org
Anticancer Activity (In Vitro and Preclinical Animal Models)
The 2-aminothiazole (B372263) scaffold is a key structural motif in medicinal chemistry for the development of anticancer agents. nih.govmdpi.com Numerous derivatives of 2-amino-4-phenylthiazole have been synthesized and have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. scirp.orgnih.gov
Inhibition of Cancer Cell Proliferation in Various Cell Lines (In Vitro Studies)
Derivatives based on the 2-amino-4-phenylthiazole structure have shown potent cytotoxic effects across multiple cancer cell lines. For instance, the parent compound 2-amino-4-phenylthiazole itself has an inhibitory effect on the proliferation of MCF-7 (breast) and AGS (gastric) cancer cells, with IC50 values after 72 hours of 59.24 µg/mL and 28.01 µg/mL, respectively. researchgate.net
More complex derivatives exhibit even greater potency. A 2-amino-4-phenylthiazole derivative, compound 28, showed strong inhibitory activity against A549 (lung), HeLa (cervical), and HT29 (colon) cancer cells with IC50 values of 8.64, 6.05, and 0.63 µM, respectively. nih.gov Similarly, another derivative, compound 10, was particularly effective against HT29 cells with an IC50 of 2.01 µM. nih.gov The related scaffold, 2-(4-aminophenyl)benzothiazole, has demonstrated exceptionally high potency, with IC50 values in the nanomolar range against several breast cancer cell lines. nih.govnih.gov
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-amino-4-phenylthiazole | MCF-7 (Breast) | 59.24 µg/mL (at 72h) | researchgate.net |
| 2-amino-4-phenylthiazole | AGS (Gastric) | 28.01 µg/mL (at 72h) | researchgate.net |
| Compound 28 (a 2-amino-4-phenylthiazole derivative) | A549 (Lung) | 8.64 µM | nih.gov |
| Compound 28 (a 2-amino-4-phenylthiazole derivative) | HeLa (Cervical) | 6.05 µM | nih.gov |
| Compound 28 (a 2-amino-4-phenylthiazole derivative) | HT29 (Colon) | 0.63 µM | nih.gov |
| Compound 10 (a 2-amino-4-phenylthiazole derivative) | HT29 (Colon) | 2.01 µM | nih.gov |
| 2-(4-Aminophenyl)benzothiazole (CJM 126) | MCF-7 (Breast) | nM range | nih.gov |
| 2-(4-Aminophenyl)benzothiazole (CJM 126) | MDA 468 (Breast) | nM range | nih.gov |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid (Compound 22) | A549 (Lung) | 2.47 µM | mdpi.com |
Molecular Mechanisms of Anticancer Action (e.g., Induction of Apoptosis, Cell Cycle Arrest, Modulation of Signaling Pathways, Kinase Inhibition)
The anticancer effects of 2-amino-4-phenylthiazole derivatives are mediated through several molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Induction of Apoptosis: Several studies have shown that thiazole derivatives can trigger programmed cell death in cancer cells. For example, novel 2-amino-5-benzylthiazole derivatives were found to induce apoptosis in human leukemia cells. ukrbiochemjournal.orgukrbiochemjournal.org This was evidenced by the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.orgukrbiochemjournal.org These compounds also caused DNA fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.orgukrbiochemjournal.org
Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism. Treatment of MDA 468 breast cancer cells with substituted 2-(4-aminophenyl)benzothiazoles resulted in an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Other related heterocyclic compounds have been shown to induce cell cycle arrest at the G0/G1 or S phase, suggesting that the precise effect can be structure-dependent. nih.gov
Modulation of Signaling Pathways and Kinase Inhibition: Many 2-amino-4-phenylthiazole derivatives function as kinase inhibitors. Certain derivatives have been shown to block the MET signaling pathway by inhibiting HGF-induced c-Met phosphorylation in HT29 colon cancer cells. researchgate.net Other related benzothiazole (B30560) structures have been found to inhibit the PI3K and mTOR pathways. nih.gov The anticancer activity of some pyridine-thiazole hybrids has been linked to the inhibition of PARP1, an enzyme crucial for DNA repair, thereby inducing genetic instability in tumor cells. mdpi.com Furthermore, some derivatives have been evaluated as multi-targeting inhibitors against key cancer-related kinases such as EGFR, VEGFR-2, and BRAF. researchgate.net
Preclinical In Vivo Efficacy in Animal Disease Models (Focus on Pharmacodynamics and Target Engagement)
Derivatives of the 2-aminophenyl thiazole structure have demonstrated notable in vivo antitumor properties in preclinical animal models. Specifically, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a close analog, was shown to significantly retard the growth of breast (MCF-7) and ovarian (IGROV-1) tumor xenografts in mice. nih.gov
Pharmacodynamic studies have linked the antitumor action of this class of compounds to the induction of the cytochrome P450 enzyme, CYP1A1. nih.govnih.gov This enzyme is responsible for the biotransformation of the benzothiazole compounds into active metabolites that are cytotoxic. nih.gov Target engagement was confirmed in vivo by detecting the expression of CYP1A1 protein in MCF-7 and IGROV-1 tumors 24 hours after treating mice with the prodrug. nih.gov This selective induction of CYP1A1 in sensitive carcinoma cells is a key component of the compound's mechanism of action, leading to the generation of electrophilic reactive species that form DNA adducts and ultimately trigger cell death via apoptosis. nih.gov
Pharmacokinetic assessments of the prodrug showed that it rapidly and completely converts to its parent amine in mice, rats, and dogs. Following administration, plasma concentrations of the parent compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, were sustained at levels sufficient to produce cytocidal activity against human mammary carcinoma cell lines for over six hours. nih.gov
Anti-inflammatory and Other Pharmacological Activities (Preclinical Studies)
The 2-amino-4-phenylthiazole scaffold is associated with a wide array of biological activities beyond its anticancer effects. researchgate.netmdpi.comnih.gov Preclinical studies have identified significant anti-inflammatory, antimicrobial, and anthelmintic properties in various derivatives. researchgate.netasianpubs.orgwjpmr.commedwinpublishers.com
In anti-inflammatory assays, such as the carrageenan-induced rat paw edema model, certain substituted phenyl thiazole derivatives have demonstrated appreciable activity. wjpmr.commedwinpublishers.com The mechanism for this activity may involve the inhibition of pro-inflammatory mediator release, reduction of vascular permeability, and limitation of neutrophil migration. wjpmr.com
Beyond anti-inflammatory action, this class of compounds has been evaluated for other therapeutic uses. Studies have reported moderate to excellent antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungal species. researchgate.netasianpubs.org Furthermore, significant anthelmintic activity has been observed in some derivatives. researchgate.netasianpubs.org
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase-II, Lanosterol C14α-demethylase, Undecaprenyl Diphosphate (B83284) Synthase/Phosphatase)
The interaction of this compound derivatives with various enzymes has been a subject of investigation, revealing inhibitory activity against specific targets.
Carbonic Anhydrase-II Inhibition
N-protected derivatives of 4-phenyl-2-aminothiazole have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These studies have identified compounds with potent inhibitory activity against the cytosolic isoforms hCA I and hCA II. The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range, indicating strong binding and effective inhibition.
Inhibition of Human Carbonic Anhydrase Isoforms by N-Protected 4-Phenyl-2-aminothiazole Derivatives
This table summarizes the inhibitory activity (Ki values in nM) of synthesized thiazole derivatives against two human carbonic anhydrase isoforms, hCA I and hCA II.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |
|---|---|---|
| Derivative 1 | 46.85 | 35.01 |
| Derivative 2 | 587.53 | 578.06 |
Lanosterol C14α-demethylase and Undecaprenyl Diphosphate Synthase/Phosphatase Inhibition
While the thiazole scaffold is present in many biologically active molecules, specific preclinical data directly linking this compound to the inhibition of Lanosterol C14α-demethylase or Undecaprenyl Diphosphate Synthase/Phosphatase is not prominently featured in available research. Lanosterol C14α-demethylase is a key enzyme in fungal ergosterol (B1671047) biosynthesis and a target for azole antifungals. nih.gov Undecaprenyl diphosphate synthase and its associated phosphatases are crucial for the synthesis of the lipid carrier undecaprenyl phosphate, which is essential for bacterial cell wall construction. nih.govnih.gov Further investigation is required to determine if this compound or its direct derivatives exhibit inhibitory activity against these specific enzymes.
Receptor Agonism/Antagonism Studies (e.g., FFA1, Adenosine (B11128) A3 Receptor, Estrogen Receptors, IGF1R)
The interaction of this compound derivatives with various cell surface and nuclear receptors has been explored, particularly in the context of cancer therapy.
Estrogen Receptors (ERs)
The development of breast cancer is significantly influenced by estrogen receptors (ERs). rjsocmed.com Derivatives of 4-phenyl-thiazol-2-amine have been identified as potential anti-breast cancer agents through their interaction with ER-α. rjsocmed.com In silico molecular docking studies have shown that these compounds can fit into the active site of the ER-α protein, occupying the same hydrophobic pocket as the standard drug tamoxifen. rjsocmed.com Furthermore, related 2-(4-Aminophenyl)benzothiazole compounds have demonstrated potent, biphasic growth-inhibitory effects against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human mammary carcinoma cell lines. nih.gov This suggests that while there is an interaction with the estrogen receptor pathway, the compound's mechanism of action is not solely dependent on it.
FFA1 and Adenosine A3 Receptors
Free fatty acid receptor 1 (FFA1), also known as GPR40, is a target for type 2 diabetes therapeutics due to its role in glucose-stimulated insulin (B600854) secretion. nih.gov The Adenosine A3 receptor is implicated in various pathologies and is a target for anti-inflammatory and anticancer drugs. nih.gov While thiazole-containing structures have been explored as ligands for both FFA1 and adenosine receptors, specific agonistic or antagonistic activity for this compound itself has not been detailed in the reviewed preclinical studies. mdpi.comnih.govnih.gov
IGF1R
There is currently no available preclinical data detailing the interaction of this compound with the Insulin-like growth factor 1 receptor (IGF1R).
Structure Activity Relationship Sar Analysis of 2 P Aminoanilino 4 Phenyl Thiazole Derivatives
Correlating Substituent Variations on the Thiazole (B1198619) Ring with Biological Potency
The thiazole ring is a common heterocycle in many pharmacologically active compounds, valued for its ability to engage in various non-covalent interactions. scholarsresearchlibrary.comglobalresearchonline.net In the 2-(p-Aminoanilino)-4-phenyl-thiazole series, the thiazole nucleus acts as a central scaffold, and its substitution, particularly at the C5 position, can significantly modulate biological activity.
The C5 position of the thiazole ring is the most accessible point for modification in this scaffold. Introducing substituents here can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins. Research on related 2-aminothiazole (B372263) structures has shown that even minor changes at this position can lead to substantial differences in potency.
Detailed research findings indicate that introducing small, lipophilic groups at the C5 position can enhance binding, likely by occupying a hydrophobic pocket within the target's active site. For instance, the introduction of a methyl or ethyl group can improve potency. Conversely, larger, bulkier substituents may cause a steric clash, leading to a decrease or complete loss of activity. The electronic nature of the substituent is also critical; electron-withdrawing groups like halogens (e.g., -Cl, -Br) or a cyano (-CN) group can alter the electron density of the thiazole ring, potentially strengthening interactions such as hydrogen bonds or pi-stacking with the target.
Table 1: Effect of C5-Substituents on the Thiazole Ring on Hypothetical Biological Activity This table illustrates general SAR trends based on principles observed in related thiazole derivatives.
| Compound ID | R (Substituent at C5) | Biological Activity (IC₅₀, nM) | Rationale for Activity Change |
| 1a | -H | 150 | Baseline activity of the unsubstituted scaffold. |
| 1b | -CH₃ | 85 | Small alkyl group may fit into a small hydrophobic pocket, enhancing binding. |
| 1c | -Cl | 60 | Electron-withdrawing group alters ring electronics, potentially improving hydrogen bonding capability of the scaffold. |
| 1d | -Br | 55 | Similar to chloro, with increased lipophilicity potentially enhancing target engagement. |
| 1e | -CN | 95 | Strong electron-withdrawing group, but its linear geometry may be less optimal for binding than a halogen. |
| 1f | -Phenyl | 250 | A bulky group likely introduces steric hindrance within the binding site, reducing affinity. |
Importance of the p-Aminoanilino Moiety for Specific Biological Activities
The 2-(p-Aminoanilino) group is a critical pharmacophoric feature, playing a pivotal role in establishing key interactions with biological targets. This moiety can be dissected into three components: the 2-amino group linker, the aniline (B41778) (phenyl) ring, and the terminal para-amino group.
The exocyclic amino group at the C2 position of the thiazole is a cornerstone of activity for many 2-aminothiazole-based inhibitors, often acting as a "hinge-binder" in the active site of kinases by forming crucial hydrogen bonds. nih.gov The nitrogen atom can serve as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor.
Table 2: Influence of Modifications to the p-Aminoanilino Moiety on Hypothetical Biological Activity This table illustrates the critical nature of the terminal amino group based on established SAR principles.
| Compound ID | Modification to p-Aminoanilino Moiety | Biological Activity (IC₅₀, nM) | Rationale for Activity Change |
| 2a | -NH₂ (unmodified) | 50 | Optimal hydrogen bonding from the primary amine leads to high potency. |
| 2b | -NHCH₃ (N-methylation) | 250 | Reduced H-bond donor capacity and added steric bulk weaken the interaction. |
| 2c | -N(CH₃)₂ (N,N-dimethylation) | >10,000 | Complete loss of H-bond donor capacity abolishes key interaction with the target. |
| 2d | -NHC(O)CH₃ (N-acetylation) | 5,000 | Electron-withdrawing acetyl group reduces the basicity and H-bonding ability of the nitrogen; steric bulk is also detrimental. |
| 2e | -H (aniline without p-amino) | >10,000 | Removal of the key interacting group results in a complete loss of activity. |
| 2f | m-Aminoanilino (positional isomer) | 800 | Incorrect positioning of the amino group disrupts the essential hydrogen bond, drastically reducing potency. |
Influence of the 4-Phenyl Substitutions on Pharmacological Profiles
The phenyl ring at the C4 position of the thiazole scaffold often extends into a region of the target's binding site where it can be modified to fine-tune potency, selectivity, and physicochemical properties. The nature and position of substituents on this phenyl ring dictate the types of interactions that can occur.
SAR studies on related 4-phenylthiazole (B157171) scaffolds have demonstrated that the substitution pattern on this ring is a key determinant of activity. nih.gov
Para-position: Substituents at the para-position often point towards the solvent-exposed region of a binding pocket. Introducing small, polar groups can enhance solubility, while hydrophobic groups can interact with hydrophobic patches on the protein surface. Electron-withdrawing groups like -Cl, -F, or -CF₃ in this position have been shown to enhance the potency of various inhibitors. mdpi.com
Meta-position: This position is often more sterically constrained. Small substituents may be tolerated, but larger groups can lead to a loss of activity.
Ortho-position: Substituents here can have a profound impact on the conformation of the entire molecule by forcing the phenyl ring to rotate relative to the thiazole plane. This conformational change can either improve or disrupt the optimal binding pose. For example, an ortho-chloro or ortho-methyl group can induce a non-planar conformation that may be more favorable for fitting into a specific binding site. nih.gov
The electronic effects of substituents are also crucial. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the phenyl ring, favoring cation-pi interactions. In contrast, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density and can participate in halogen bonding or other specific electrostatic interactions. mdpi.com
Table 3: Effect of 4-Phenyl Substitutions on Hypothetical Biological Activity This table illustrates SAR trends for the C4-phenyl ring based on principles from analogous compounds.
| Compound ID | R (Substituent on 4-Phenyl Ring) | Position | Biological Activity (IC₅₀, nM) | Rationale |
| 3a | -H | - | 150 | Baseline activity. |
| 3b | -Cl | para | 45 | Electron-withdrawing group and favorable hydrophobic/halogen-bonding interactions. |
| 3c | -F | para | 55 | Similar to chloro but with a smaller size. |
| 3d | -OCH₃ | para | 200 | Electron-donating group may be less favorable; potential for steric clash. |
| 3e | -NO₂ | para | 70 | Strong electron-withdrawing group enhances interactions, but size can be a limiting factor. |
| 3f | -Cl | meta | 180 | Suboptimal positioning for key interactions compared to the para position. |
| 3g | -Cl | ortho | 350 | Steric hindrance forces a significant conformational twist, which is detrimental to binding in this hypothetical target. |
Stereochemical Considerations and Conformational Analysis in SAR Studies
While the parent this compound molecule is achiral, the introduction of chiral centers via substitution can lead to stereoisomers with potentially different biological activities. For example, introducing a chiral substituent, such as a secondary butyl group on the phenyl ring or creating a chiral center at the C5 position of the thiazole, would result in enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different potencies and pharmacological profiles due to the stereospecific nature of biological targets. rsc.org
Molecular modeling and computational studies are often used to predict the lowest energy conformations and to understand how substituents influence this preferred geometry. For instance, a bulky ortho-substituent on the 4-phenyl ring will force it to twist out of the plane of the thiazole ring. This induced twist can be beneficial if the binding pocket is non-planar and requires such a geometry for optimal contacts, or detrimental if a more planar conformation is required. The specific "binding conformation" is a key determinant of affinity, and understanding these conformational preferences is essential for the rational design of more potent analogs. nih.gov
Table 4: Hypothetical Activity of Chiral Derivatives This table illustrates the principle of stereoselectivity in drug action.
| Compound ID | Description | Biological Activity (IC₅₀, nM) | Rationale |
| 4a | Racemic mixture of a C5-methyl derivative with a chiral center on a side chain | 120 | Represents the combined activity of both enantiomers. |
| 4b | (S)-enantiomer | 65 | The (S)-enantiomer has the correct 3D orientation to fit optimally into the chiral binding site. |
| 4c | (R)-enantiomer | 850 | The (R)-enantiomer fits poorly into the binding site, resulting in significantly lower potency (eutomer vs. distomer). |
Drug Discovery and Lead Optimization Strategies Based on 2 P Aminoanilino 4 Phenyl Thiazole
Identification of 2-(p-Aminoanilino)-4-phenyl-thiazole as a Promising Lead Scaffold
The identification of the 2-amino-4-aryl thiazole (B1198619) scaffold, which encompasses this compound, as a promising lead structure stems from its repeated appearance in high-throughput screening campaigns and its inherent ability to interact with various biological macromolecules. nih.gov Its derivatives have been identified as potent inhibitors of critical enzymes and have shown efficacy against protozoan parasites.
Researchers have identified the 2-amino-4-aryl thiazole core as a potent inhibitor of human 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes and a key target for treating asthma and allergies. rsc.orgepa.govresearchgate.net In one study, a p-fluoro substituted 2-amino-4-aryl thiazole demonstrated an IC₅₀ of approximately 10 μM against this enzyme. rsc.orgepa.gov This discovery positions the scaffold as a valuable starting point for developing novel anti-inflammatory agents. researchgate.net
Furthermore, this scaffold has been successfully targeted in the development of anticancer agents. A structure-activity relationship (SAR) study of a hit from a high-throughput screen identified a 2-amino-thiazole derivative as an inhibitor of glutaminase (B10826351) (GLS), an enzyme crucial for the metabolism and proliferation of many cancer cells. researchgate.net The versatility of the scaffold is also evident in its activity against kinetoplastids, the group of protozoa that includes the causative agents of leishmaniasis and trypanosomiasis. nih.gov Several studies have reported that 2-aminothiazole (B372263) derivatives are promising agents against Leishmania donovani, Leishmania infantum, Trypanosoma cruzi, and Trypanosoma brucei, highlighting the scaffold's potential in developing new treatments for neglected tropical diseases. nih.gov
Table 1: Selected Biological Targets of the 2-Amino-4-Aryl Thiazole Scaffold
| Biological Target | Therapeutic Area | Reference Compound Example | Finding |
|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | Inflammation, Asthma | p-fluoro substituted 2-amino-4-aryl thiazole | Identified as a potent inhibitor with an IC₅₀ of ~10 μM. rsc.orgepa.gov |
| Glutaminase (GLS) | Oncology | C12 (a 2-amino-thiazole derivative) | Identified as a hit from HTS for developing new GLS inhibitors. researchgate.net |
| Kinetoplastids | Infectious Disease | 4-phenyl-1,3-thiazol-2-amines | Showed significant anti-promastigote activity against Leishmania amazonensis. nih.gov |
| GMP Synthetase | Oncology | 2-Benzamido-4-(isothiocyanatomethyl)-thiazole | Demonstrated potential inhibitory activity against the enzyme. nih.gov |
Rational Design and Synthesis for Enhanced Efficacy and Selectivity
Once a lead scaffold like this compound is identified, rational design strategies are employed to systematically modify its structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties. This process often involves extensive structure-activity relationship (SAR) studies.
The synthesis of the core 2-amino-4-phenylthiazole (B127512) structure is commonly achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (like 2-bromoacetophenone) with a thiourea (B124793) derivative. nih.govderpharmachemica.com For creating the specific this compound, a substituted thiourea would be used in this reaction. documentsdelivered.com
Rational design efforts focus on modifying three key regions of the molecule: the 2-anilino group, the 4-phenyl group, and the thiazole core itself.
Modifications of the Anilino and Phenyl Rings: In a study aimed at developing glutaminase inhibitors, researchers performed SAR investigations by modifying the substituents on the main rings of a 2-aminothiazole prototype. researchgate.net They found that specific substitutions, such as a 4-fluoro group on one phenyl ring and a 4-cyano group on another, were crucial for improving specific GLS inhibition and achieving selectivity. researchgate.net Similarly, in the design of antiproliferative agents, various acyl chlorides were reacted with the amino group of the scaffold to produce a series of amide derivatives, with some compounds showing significant activity against human cancer cell lines like HT29. researchgate.net
Targeted Synthesis for Specific Interactions: Design strategies can be based on the structures of known drugs. For example, novel 2-amino-4-phenylthiazole derivatives were designed based on the structural characteristics of the anticancer drug crizotinib. researchgate.net This approach leverages knowledge of existing drug-target interactions to guide the synthesis of new, potentially more effective compounds.
Table 2: Structure-Activity Relationship (SAR) Insights for 2-Aminothiazole Derivatives
| Molecular Position | Modification | Effect on Biological Activity | Target/Assay |
|---|---|---|---|
| 2-Anilino Ring | Addition of a 4-F and phenylacetic substitutions. | Improved specific glutaminase inhibition. researchgate.net | Glutaminase (GAC) |
| 4-Phenyl Ring | Substitution with a 4-CN group. | Contributed to improved enzyme and cell selectivity. researchgate.net | Glutaminase (GAC) / Cancer Cells |
| 2-Amino Group | Acylation to form various amides. | Resulted in compounds with significant antiproliferative activity (e.g., IC₅₀ of 2.01 µM for compound 5b against HT29 cells). researchgate.net | Cancer Cell Lines (A549, HeLa, etc.) |
| Thiazole Core | Replacement of thiazole with 1,3,4-thiadiazole. | One of the best options to improve specific GLS inhibition. researchgate.net | Glutaminase (GAC) |
Scaffold Hopping and Bioisosteric Replacements within the Thiazole Framework
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents while retaining biological activity. nih.govresearchgate.net A bioisostere is a chemical substituent or group that can replace another with similar physical or chemical properties, leading to a new molecule with comparable biological effects. researchgate.net
Within the this compound framework, these strategies can be applied to all major components of the molecule:
Thiazole Ring Replacements: The thiazole ring itself can be replaced with other five- or six-membered heterocycles. A notable example is the bioisosteric replacement of 2-aminothiazole with 2-aminooxazole. This substitution of a sulfur atom with oxygen was shown to significantly increase the hydrophilicity and water solubility of the resulting compounds, which can be a major advantage in drug development, without negatively impacting cytotoxicity. mdpi.com In other contexts, thiazole has been used as a bioisostere for a carbonyl group, demonstrating its versatility in mimicking the electronic and steric properties of other functional groups. nih.gov
Phenyl Ring Bioisosteres: The phenyl group is often a site of metabolic oxidation by cytochrome P450 enzymes. Replacing it with other aromatic systems is a common tactic to improve metabolic stability. cambridgemedchemconsulting.com Potential bioisosteres for the phenyl ring include heteroaromatics like pyridine (B92270), pyrimidine (B1678525), thiophene, furan, and pyrazole. cambridgemedchemconsulting.com Introducing nitrogen atoms into the ring, as in pyridine or pyrimidine, can reduce electron density, decrease metabolism, and improve water solubility. cambridgemedchemconsulting.com Such replacements have been shown to reduce off-target effects like hERG inhibition. cambridgemedchemconsulting.com
Table 3: Examples of Bioisosteric Replacements for the Thiazole Scaffold and its Substituents
| Original Group | Bioisosteric Replacement | Rationale / Outcome | Reference |
|---|---|---|---|
| Thiazole | Oxazole | Increased hydrophilicity and water solubility; improved physicochemical properties. mdpi.com | mdpi.com |
| Phenyl Ring | Pyridyl, Pyrimidine | Reduces CYP-mediated metabolism, improves water solubility. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |
| Phenyl Ring | Pyrazole, Thiazole | Can eliminate hERG channel inhibition. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |
| Carbonyl | Thiazole | Acts as a carbonyl bioisostere, linking aromatic and basic regions in 5-HT3 antagonists. nih.gov | nih.gov |
Development of Hybrid Molecules Incorporating the this compound Core
The molecular hybridization approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This strategy aims to develop compounds with dual-target activity, enhanced potency, or the ability to overcome drug resistance mechanisms. The this compound core is an excellent candidate for this approach due to its synthetic tractability and established biological relevance.
A prime example of this strategy is the development of a novel thiazole-sulfonamide hybrid molecule designed as a dual inhibitor of tubulin polymerization and carbonic anhydrase IX (CAIX), two important anticancer targets. nih.gov Thiazole derivatives are known for their ability to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. nih.gov By linking the thiazole scaffold to a sulfonamide moiety, a known inhibitor of carbonic anhydrases, the researchers created a hybrid with the potential to attack cancer cells through two distinct mechanisms. nih.gov
Other examples of hybridization include the creation of:
Thiazole-hydrazone-indole conjugates: These hybrids have shown potent inhibition of tubulin polymerization, with IC₅₀ values as low as 1.68 μM. nih.gov
Thiazole-naphthalene hybrids: Another class of tubulin inhibitors developed through molecular hybridization. nih.gov
Thiazole-peptide conjugates: Researchers have synthesized derivatives by coupling amino acids and dipeptides to the 2-amino-4-phenylthiazole core, resulting in compounds with significant antifungal and anthelmintic activities. asianpubs.org
This strategy of creating hybrid molecules leverages the favorable properties of the thiazole core while introducing new functionalities that can lead to compounds with novel or improved therapeutic profiles. researchgate.net
Future Perspectives and Research Directions for 2 P Aminoanilino 4 Phenyl Thiazole
Addressing Current Research Gaps and Challenges in Thiazole (B1198619) Chemistry
While thiazole derivatives are prevalent in medicinal chemistry, several challenges and research gaps persist that are relevant to the future study of 2-(p-Aminoanilino)-4-phenyl-thiazole. nih.govresearchgate.net A primary challenge lies in the development of novel, efficient, and regioselective synthetic methodologies. The classical Hantzsch thiazole synthesis, though widely used, sometimes requires harsh conditions and may result in modest yields. researchgate.net Future research should focus on greener and more versatile synthetic routes, possibly utilizing microwave-assisted synthesis or novel catalytic systems to improve efficiency and reduce reaction times. researchgate.net
Another significant gap is the comprehensive understanding of structure-activity relationships (SAR). For many series of thiazole derivatives, including the 2-amino-4-phenylthiazole (B127512) class, the precise influence of substituents at various positions on biological activity is not fully mapped out. researchgate.netnih.gov Systematic studies are needed to explore how modifications to the phenyl ring, the anilino linker, and the thiazole core of this compound affect its pharmacokinetic properties and target interactions. Furthermore, the increasing prevalence of drug resistance in infectious diseases and cancer necessitates the design of novel thiazole derivatives that can overcome these resistance mechanisms. excli.denih.gov This requires a deeper understanding of resistance pathways and the rational design of compounds that can either evade these mechanisms or inhibit them directly.
Potential for Development as Novel Preclinical Therapeutic Agents
The 2-aminothiazole (B372263) scaffold is a privileged structure known to exhibit a wide spectrum of pharmacological activities. nih.gov Derivatives have been extensively investigated and shown promise as anticancer, antimicrobial, anti-inflammatory, and antiprotozoal agents. researchgate.netresearchgate.netnih.govsemanticscholar.org This broad bioactivity suggests that this compound is a strong candidate for development as a preclinical therapeutic agent.
Anticancer Potential: Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases. nih.govresearchgate.net The well-known anticancer drug Dasatinib, for instance, contains a 2-aminothiazole core. nih.govnih.gov Research on compounds structurally related to this compound has shown significant cytotoxicity against various cancer cell lines, including leukemia, breast, and colon cancer. nih.govnih.govscirp.org The presence of the 4-phenyl group is a common feature in many bioactive thiazoles, and the aminoanilino moiety offers a site for further modification to optimize target binding and selectivity. nih.govresearchgate.net Future preclinical studies should involve screening this compound against a broad panel of cancer cell lines and investigating its mechanism of action, potentially as a kinase inhibitor.
Antimicrobial and Antifungal Activity: The thiazole ring is a key component of many antimicrobial agents. researchgate.netjocpr.com Studies on various 2-amino-4-phenylthiazole derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger. researchgate.netacs.org The development of new antimicrobial agents is a critical global health priority due to rising antibiotic resistance. excli.de Investigating the antibacterial and antifungal spectrum of this compound and its derivatives is a promising research direction.
Other Therapeutic Areas: Beyond cancer and infectious diseases, 2-aminothiazole derivatives have shown potential in treating inflammation, mycobacterial infections, and parasitic diseases like leishmaniasis. nih.govnih.govnih.govnih.gov The structural features of this compound make it a versatile scaffold that could be optimized for activity against a variety of therapeutic targets. The table below summarizes the demonstrated potential of the broader 2-aminothiazole class, highlighting promising avenues for the specific investigation of this compound.
| Therapeutic Area | Observed Activity in 2-Aminothiazole Derivatives | Potential Mechanism of Action | References |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation (e.g., leukemia, breast, lung cancer) | Protein Kinase Inhibition (e.g., Src, Abl) | nih.govresearchgate.netnih.gov |
| Antibacterial | Activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria | Inhibition of essential bacterial enzymes | researchgate.netjocpr.comnih.gov |
| Antifungal | Activity against pathogens like Candida albicans and Aspergillus niger | Disruption of fungal cell wall or membrane synthesis | researchgate.netnih.gov |
| Anti-inflammatory | Reduction of inflammatory markers | Enzyme inhibition (e.g., COX/LOX) | nih.govresearchgate.net |
| Antimycobacterial | Activity against Mycobacterium tuberculosis | Inhibition of specific metabolic pathways | nih.govnih.gov |
| Antiprotozoal | Activity against parasites such as Leishmania and Trypanosoma | Targeting parasite-specific enzymes (e.g., S-methyl-5-thioadenosine phosphorylase) | nih.govnih.gov |
Application of Advanced Methodologies for Deeper Mechanistic Understanding
To accelerate the development of this compound as a therapeutic agent, the integration of advanced computational and experimental methodologies is essential. These approaches can provide profound insights into the compound's mechanism of action, binding interactions, and pharmacokinetic profile, guiding rational drug design and optimization.
Computational and In Silico Studies: Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the binding of this compound to potential biological targets, such as protein kinases or microbial enzymes. nih.govbohrium.com These studies can elucidate key binding interactions, predict binding affinity, and explain observed SAR. researchgate.net Furthermore, computational platforms can be used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify potential liabilities early in the drug discovery process. nih.gov
Biophysical and Structural Biology Techniques: To validate computational predictions and gain a definitive understanding of the mechanism of action, experimental techniques are crucial. X-ray crystallography can provide atomic-level details of how the compound binds to its protein target. Spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR), are vital for confirming the structure of synthesized derivatives and can also be used to study drug-target interactions. nih.govbohrium.com These advanced methods, combining predictive computational models with empirical data, will be instrumental in unlocking the full therapeutic potential of this compound and its analogues. excli.de
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(p-aminoanilino)-4-phenyl-thiazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via condensation reactions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours yields solid products after solvent evaporation . Purity optimization (e.g., 98% in some cases) requires careful control of stoichiometry, solvent choice, and purification via HPLC or recrystallization .
Q. How can researchers validate the structural integrity of synthesized this compound derivatives?
- Methodology : Use combined spectroscopic techniques:
- 1H NMR : Verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- ESI-MS : Confirm molecular weight (e.g., m/z 258–387 for analogous thiazole derivatives) .
- HPLC : Assess purity (e.g., tR values for retention time consistency) .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodology : Focus on antimicrobial or anticancer assays:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Anticancer : MTT assay on cancer cell lines (IC50 determination) .
Advanced Research Questions
Q. How do substituent variations on the phenyl or thiazole rings affect the compound’s bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies:
- Introduce electron-withdrawing groups (e.g., nitro, bromo) to enhance electrophilicity and binding affinity .
- Compare activities of derivatives like 2-(4-fluorophenyl)-thiazole vs. 4-bromophenyl analogs using standardized bioassays .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Standardize assays : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time.
- Validate purity : Contradictions may arise from impurities; re-test compounds with ≥95% purity .
- Meta-analysis : Compare data from peer-reviewed studies (e.g., antimicrobial IC50 ranges) .
Q. What computational approaches are effective for predicting binding modes of this compound derivatives?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with targets like autotaxin (ATX) or PDE enzymes .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
Q. How can synthetic challenges (e.g., low yields in multi-step reactions) be mitigated?
- Methodology :
- Optimize catalysts : Use anhydrous AlCl3 for acetylation steps to improve yields .
- Protecting groups : Protect amine functionalities during condensation to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
